Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The initial step often involves the cyclization of a precursor molecule containing sulfur and nitrogen atoms. This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, where a suitable amine reacts with the thiazole intermediate.
Esterification: The carboxylate group is introduced through esterification, typically using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, potentially converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, cyanides, or other amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the ester group.
Substituted Thiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at various receptor sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- Methyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate
Uniqueness
This compound is unique due to the presence of the tetrahydro-2-furanylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly interesting for the development of new pharmaceuticals and industrial chemicals.
Properties
IUPAC Name |
ethyl 4-methyl-2-(oxolan-2-ylmethylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-3-16-11(15)10-8(2)14-12(18-10)13-7-9-5-4-6-17-9/h9H,3-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIYHHMLDJRKBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC2CCCO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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